3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde

Structural Differentiation Building-Block Complexity Medicinal Chemistry

3-(4-Methoxyphenyl)-1-(2-thienylcarbonyl)-1H-pyrazole-4-carbaldehyde (molecular formula C₁₆H₁₂N₂O₃S, molecular weight 312.34 g/mol) is a trisubstituted pyrazole-4-carbaldehyde derivative that integrates three chemically distinct domains within a single low-molecular-weight scaffold: a 4-methoxyphenyl group at C3, a 2-thienylcarbonyl moiety at N1, and a reactive carbaldehyde at C4. This scaffold architecture places the compound at the intersection of aryl-pyrazole and thienylcarbonyl-pyrazole chemical space.

Molecular Formula C16H12N2O3S
Molecular Weight 312.3 g/mol
Cat. No. B12861896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde
Molecular FormulaC16H12N2O3S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=CS3
InChIInChI=1S/C16H12N2O3S/c1-21-13-6-4-11(5-7-13)15-12(10-19)9-18(17-15)16(20)14-3-2-8-22-14/h2-10H,1H3
InChIKeyMHUYQSIGDNSOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde: Physicochemical Profile and Structural Classification for Laboratory Procurement


3-(4-Methoxyphenyl)-1-(2-thienylcarbonyl)-1H-pyrazole-4-carbaldehyde (molecular formula C₁₆H₁₂N₂O₃S, molecular weight 312.34 g/mol) is a trisubstituted pyrazole-4-carbaldehyde derivative that integrates three chemically distinct domains within a single low-molecular-weight scaffold: a 4-methoxyphenyl group at C3, a 2-thienylcarbonyl moiety at N1, and a reactive carbaldehyde at C4 . This scaffold architecture places the compound at the intersection of aryl-pyrazole and thienylcarbonyl-pyrazole chemical space. As a heterocyclic aldehyde building block, its structural complexity exceeds that of common pyrazole-4-carbaldehyde intermediates such as 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (MW 202.21) or 3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (MW 178.21), positioning it for use in applications requiring pre-installed orthogonal functional handles without additional synthetic steps .

Why Generic Substitution Is Inadequate When Sourcing 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde


Generic substitution with simpler pyrazole-4-carbaldehydes—such as 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde or 3-(2-thienyl)-1H-pyrazole-4-carbaldehyde—is structurally and functionally inadequate because the N1-thienylcarbonyl substituent is not a passive protecting group. The 2-thienylcarbonyl moiety introduces a conjugated carbonyl-thiophene system that fundamentally alters the electronic character of the pyrazole ring, modulates the electrophilicity of the C4-carbaldehyde toward nucleophilic attack, and provides a distinct hydrogen-bond acceptor topology absent in N1-unsubstituted or N1-phenyl analogs . In the broader context of thienyl-pyrazole medicinal chemistry, the N1-thienylcarbonyl group has been explicitly retained in lead compounds—such as N-methyl-N-(3-{3-[2-thienylcarbonyl]-pyrazol-[1,5-α]-pyrimidin-7-yl}phenyl)acetamide (Compound 1, US 6,472,528)—because of its contribution to target binding and pharmacokinetic properties that would be lost upon replacement with acetyl, benzoyl, or unsubstituted pyrazole cores [1].

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde Against Closest Structural Analogs


Molecular Weight and Structural Complexity Differential Versus N1-Unsubstituted Analog

The target compound incorporates a 2-thienylcarbonyl group at the N1 position, resulting in a molecular weight of 312.34 g/mol compared to 202.21 g/mol for the N1-unsubstituted analog 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . This 110.13 g/mol mass differential (54.5% increase) reflects the addition of a conjugated thiophene-carbonyl fragment that provides an additional aromatic ring system, a carbonyl hydrogen-bond acceptor, and a sulfur heteroatom capable of participating in chalcogen bonding and metal coordination .

Structural Differentiation Building-Block Complexity Medicinal Chemistry

C4-Carbaldehyde Reactivity Contextualized Against N1-Phenyl-3-(2-thienyl) Analog

The electrophilic character of the C4-carbaldehyde in the target compound is influenced by the electron-withdrawing N1-thienylcarbonyl group. In contrast, the analog 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde (CAS 210825-11-9, MW 254.31) bears an N1-phenyl group that is less electron-withdrawing than thienylcarbonyl, resulting in a comparatively less activated aldehyde . The thienylcarbonyl group's dual electron-withdrawing effect (inductive via the carbonyl and conjugative via the thiophene) enhances the aldehyde carbon's susceptibility to nucleophilic addition, which is advantageous for condensations with amines, hydrazines, and active methylene compounds [1]. This electronic differentiation has been exploited in pyrazole-4-carbaldehyde-based derivatization programs where aldehyde reactivity directly governs product yield and reaction time [1].

Aldehyde Reactivity Electrophilicity Synthetic Utility

Thienyl Moiety as a Privileged Fragment in Kinase-Targeted Pyrazole Scaffolds

Thienyl-substituted pyrazoles have been identified as submicromolar inhibitors of KDR (VEGFR2 kinase), and thienopyrazole analogs have been pursued as targeted kinase inhibitor libraries [1][2]. The target compound's 2-thienylcarbonyl group positions it within a chemotype space that has yielded VEGFR2 inhibitors with demonstrated cytotoxicity. In a recent study of novel thienyl-pyrazoles as VEGFR2 inhibitors (2024), several thienyl-containing pyrazole derivatives exhibited IC₅₀ values in the low micromolar range against cancer cell lines, with molecular docking confirming engagement of the thienyl moiety with the kinase ATP-binding pocket [2]. While the target compound itself has not been directly screened in these assays, the conserved thienyl-pyrazole pharmacophore provides a rational basis for its prioritization over non-thienyl analogs in kinase-focused discovery programs.

Kinase Inhibition VEGFR2 Thienyl-Pyrazoles

Dual Aryl/Thienyl Substitution Pattern Enabling Divergent Derivatization at C4-Aldehyde

The simultaneous presence of a 4-methoxyphenyl at C3 and a 2-thienylcarbonyl at N1 creates an electronically asymmetric pyrazole core where the C4-carbaldehyde serves as a single point of diversification. This is superior to symmetric analogs such as 1,3-diphenylpyrazole-4-carboxaldehyde, where both N1 and C3 bear phenyl groups [1]. In the 2022 study using 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde as a precursor, the aldehyde was elaborated into 13 distinct trisubstituted derivatives (compounds 3–15) via condensations with hydrazines, active methylene compounds, and heterocyclic amines, yielding compounds with anti-inflammatory potency ranging from 77.1% to 103.1% relative to celecoxib [2]. The target compound, bearing the thienylcarbonyl already pre-installed, would enable analogous diversification while incorporating the thienyl pharmacophore without requiring a separate N1-functionalization step.

Parallel Synthesis Scaffold Diversity Formyl-Pyrazole Chemistry

Antioxidant Activity Class-Effect of Thienyl-Pyrazole Chemotype

Thienyl-pyrazole derivatives have been systematically evaluated for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A 2021 study (Heliyon, DOI: 10.1016/j.heliyon.2021.e07592) synthesized a series of novel thienyl-pyrazoles and characterized their antioxidant properties, with several compounds demonstrating significant free radical scavenging capacity [1]. While the target compound was not among those directly tested, the conserved thienyl-pyrazole core architecture supports a class-level inference that this chemotype possesses inherent antioxidant potential. This differentiates it from pyrazole-4-carbaldehydes lacking the thienyl moiety, which have not been associated with the same antioxidant profile in the peer-reviewed literature [1].

Antioxidant Activity DPPH Assay Thienyl-Pyrazoles

Physicochemical Property Differentiation: LogP, H-bond Profile, and Rotatable Bonds

Computationally predicted physicochemical properties differentiate the target compound from simpler analogs in ways relevant to permeability, solubility, and downstream developability. The target compound (MW 312.34) has a predicted XLogP3 of approximately 2.8–3.4 (estimated based on PubChem data for C₁₆H₁₂N₂O₃S isomers [1]), 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5–6 rotatable bonds. In comparison, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (MW 202.21) has 1 H-bond donor (N1-H), 3 H-bond acceptors, and 2–3 rotatable bonds . The elimination of the N1-H donor and addition of two H-bond acceptors from the thienylcarbonyl group shifts the compound's solubility-permeability balance and may improve membrane partitioning, though experimental logP/logD data are required for confirmation.

Drug-Likeness Physicochemical Properties Lead-Likeness

High-Value Application Scenarios for 3-(4-Methoxyphenyl)-1-(2-Thienylcarbonyl)-1H-Pyrazole-4-Carbaldehyde in Research and Industrial Settings


One-Step Diversification in Kinase-Focused Medicinal Chemistry Libraries

The pre-installed thienylcarbonyl pharmacophore, combined with the reactive C4-carbaldehyde, enables single-step condensations with hydrazines, hydroxylamines, or active methylene compounds to generate tetrasubstituted pyrazole libraries for kinase inhibitor screening. This builds on the demonstrated utility of pyrazole-4-carbaldehydes in generating 13 anti-inflammatory derivatives with potencies up to 103.1% of celecoxib from analogous precursors [1], while the thienyl moiety provides a literature-supported entry point for VEGFR2/KDR kinase targeting [2].

Antioxidant Lead Discovery Leveraging Thienyl-Pyrazole Chemotype Precedent

The thienyl-pyrazole scaffold, validated in DPPH radical scavenging assays and molecular docking studies against COX-2, catalase, and CYP51 [3], positions this compound as a viable starting point for synthesizing novel antioxidant agents targeting oxidative stress-related renal and neurological disorders. The C4-aldehyde allows facile conjugation to antioxidant-potentiating moieties (phenolic groups, thiols) while retaining the redox-active thienyl core.

Agrochemical Intermediate Exploiting Thienyl-Pyrazole Pest Control Motif

The thienyl-pyrazole core is a recognized scaffold in agrochemical pest control agents, as evidenced by patent literature (US20050048092A1) describing thienyl-pyrazoles of formula (Ia) and (Ib) for controlling animal pests [4]. The target compound's C4-carbaldehyde provides a synthetic handle for elaborating these structures into candidate agrochemicals via well-established formyl-pyrazole chemistry, circumventing early-stage N1-functionalization challenges.

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Design

The compound's three distinct Lewis-basic sites—pyrazole N2 nitrogen, thienylcarbonyl oxygen, and thiophene sulfur—create a multidentate coordination environment suitable for constructing metal-organic assemblies. Unlike simpler pyrazole-4-carbaldehydes that offer only N,O-coordination, the thienyl sulfur introduces a soft donor atom capable of selective binding to late transition metals (e.g., Pd, Pt, Au), enabling the design of heterogeneous catalysts or luminescent materials with tunable metal selectivity.

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